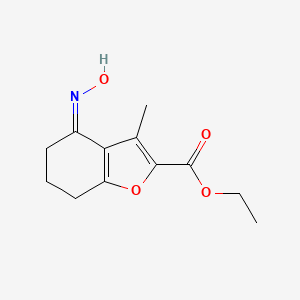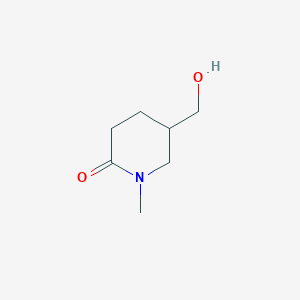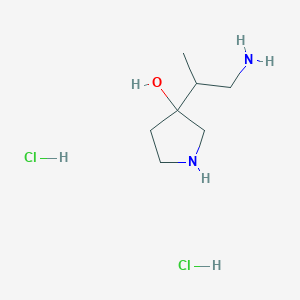![molecular formula C14H11ClN2O4 B2512196 (E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 320417-05-8](/img/structure/B2512196.png)
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amine derivative with a nitro group and a chlorophenoxy group. Amines are organic compounds that contain nitrogen atoms. When the nitrogen atom is a part of a benzene ring, the structure is known as an aromatic amine .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The nitro group can participate in reactions like reduction to amines, and the chlorophenoxy group can undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and pKa .Scientific Research Applications
1. Adsorption and Removal of Certain Acids The compound could potentially be used in the adsorption and removal of certain acids from aqueous solutions . This is based on the fact that similar compounds have been used for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution .
Synthesis of Other Compounds
This compound could be used in the synthesis of other complex compounds . For instance, it could be used in the synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol .
Antimicrobial Activity
The compound could potentially have antimicrobial activity . This is based on the fact that similar compounds have been used in the fight against microbial illnesses .
Pharmaceutical Applications
The compound could potentially have a wide range of pharmaceutical applications . For instance, 4-quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .
Inhibitor in Medical Research
The compound could potentially be used as an inhibitor in medical research . For example, a similar compound has been used as a potent and selective P2X4 inhibitor .
Agricultural Applications
The compound could potentially have agricultural applications . For instance, similar compounds have been used to evaluate the effects of different concentrations and combinations of 2,4-dichlorophenoxyacetic acid (2,4-D) and gibberellic acid (GA3) spray on vegetative and reproductive growth components of tomato .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-1-[4-(3-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-16-9-10-5-6-14(13(7-10)17(18)19)21-12-4-2-3-11(15)8-12/h2-9H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPUXMREJJVHJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)
![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)



![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)